1-Bromo-2-propoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-propoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a propoxy group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-4-(trifluoromethyl)benzene and propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The propyl alcohol reacts with 1-bromo-4-(trifluoromethyl)benzene in the presence of a base to form this compound. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Bromo-2-propoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized
Biological Activity
1-Bromo-2-propoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H8BrF3O
- Molecular Weight : 291.07 g/mol
This compound features a bromine atom, a propoxy group, and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.
The biological activity of this compound has been linked to its interaction with various biochemical pathways. Notably, it has been shown to inhibit mitochondrial complex III, which is crucial for ATP production in cells. This inhibition leads to a decrease in cellular energy levels, potentially affecting cell viability and proliferation.
Target Pathways
- Mitochondrial Complex III : Inhibition results in decreased ATP production.
- Electron Transport Chain : Disruption of this pathway can lead to increased oxidative stress and apoptosis in sensitive cell types.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.62 |
Escherichia coli | 31.25 |
Pseudomonas aeruginosa | 62.50 |
These values indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects:
Cell Line | IC50 (µM) |
---|---|
Colon cancer (HCT116) | 5.0 |
Breast cancer (MCF-7) | 10.0 |
These findings suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : A study highlighted the efficacy of halogenated benzene derivatives against Gram-positive bacteria, demonstrating a similar mechanism of action involving disruption of cell wall synthesis and protein production .
- Anticancer Research : A comparative analysis revealed that compounds with trifluoromethyl groups exhibit enhanced activity against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy .
- Mechanistic Insights : Research has shown that compounds targeting mitochondrial function can induce significant cytotoxic effects in cancer cells by promoting oxidative stress .
Properties
IUPAC Name |
1-bromo-2-propoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDADXIRKHZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240866 | |
Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-44-1 | |
Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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